molecular formula C7H3BrCl2O B2932023 4-Bromo-2,5-dichlorobenzaldehyde CAS No. 1349716-93-3

4-Bromo-2,5-dichlorobenzaldehyde

Cat. No. B2932023
CAS RN: 1349716-93-3
M. Wt: 253.9
InChI Key: OTZMLLOKGOGAGO-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O . It is a solid substance and is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dichlorobenzaldehyde consists of a benzene ring substituted with bromine, chlorine, and an aldehyde group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atom is attached at the 4th position, and the chlorine atoms are attached at the 2nd and 5th positions, respectively.


Physical And Chemical Properties Analysis

4-Bromo-2,5-dichlorobenzaldehyde is a solid substance . It has a molecular weight of 253.91 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.

Scientific Research Applications

Metabolic Pathways and Toxicological Studies

4-Bromo-2,5-dichlorobenzaldehyde has been studied in the context of its metabolic pathways and potential toxicological effects. Research has explored its metabolism in various species, including humans, to understand its biotransformation and potential toxic effects. One study focused on the oxidative deamination pathways of similar compounds in rat hepatocytes, providing insights into potential metabolic processes (Carmo et al., 2005).

Photoreaction Mechanisms

The compound has been the subject of photoreaction studies. For instance, investigations into the photoreaction mechanisms of related bromophenols have been conducted using spectroscopic techniques and theoretical calculations, shedding light on the photochemical behavior of these types of compounds (Akai et al., 2002).

Infrared Spectroscopy Studies

Infrared (IR) spectroscopy has been utilized to study the compound, particularly focusing on the solvent effects on its carbonyl stretching vibration. This research provides valuable information on the interactions between the compound and different solvents, which is crucial for understanding its chemical properties and potential applications (Parlak & Ramasami, 2020).

Applications in Organic and Coordination Chemistry

The compound has been used in the synthesis of ligands for binding metal salts, indicating its potential application in coordination chemistry. For example, one study demonstrated the use of related halomethylated salicylaldehydes in the synthesis of heteroditopic ligands (Wang et al., 2006).

Structural Characterization and Synthesis

Research has also been conducted on the synthesis and structural characterization of derivatives of similar compounds. These studies are important for the development of novel compounds with potential applications in various fields, including medicinal chemistry (Soltani et al., 2018).

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2,5-dichlorobenzaldehyde is not available, similar compounds like 2,4-Dichlorobenzaldehyde are considered hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-2,5-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZMLLOKGOGAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693212
Record name 4-Bromo-2,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dichlorobenzaldehyde

CAS RN

111829-72-2
Record name 4-Bromo-2,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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